molecular formula C12H14N2O B183442 N-(1-cyano-1-phenylpropyl)acetamide CAS No. 5009-07-4

N-(1-cyano-1-phenylpropyl)acetamide

Cat. No.: B183442
CAS No.: 5009-07-4
M. Wt: 202.25 g/mol
InChI Key: XXJOYBGWMQMEQQ-UHFFFAOYSA-N
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Description

N-(1-cyano-1-phenylpropyl)acetamide is a substituted acetamide featuring a cyano group, a phenyl ring, and a propyl chain. These analogs are synthesized via multi-step organic reactions, such as nucleophilic substitutions and condensation, often requiring precise control of temperature, solvent, and reagent purity . Key analytical techniques like NMR and TLC are critical for confirming structural integrity .

Properties

CAS No.

5009-07-4

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

N-(1-cyano-1-phenylpropyl)acetamide

InChI

InChI=1S/C12H14N2O/c1-3-12(9-13,14-10(2)15)11-7-5-4-6-8-11/h4-8H,3H2,1-2H3,(H,14,15)

InChI Key

XXJOYBGWMQMEQQ-UHFFFAOYSA-N

SMILES

CCC(C#N)(C1=CC=CC=C1)NC(=O)C

Canonical SMILES

CCC(C#N)(C1=CC=CC=C1)NC(=O)C

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Development

Potential Therapeutic Properties
Research indicates that N-(1-cyano-1-phenylpropyl)acetamide may exhibit various therapeutic properties. Preliminary studies suggest its potential as an anti-inflammatory , analgesic , and anticancer agent. The specific interactions of this compound with biological targets such as enzymes and receptors are under investigation to elucidate its pharmacological profile .

Mechanism of Action
The mechanism of action likely involves modulation of biological targets, leading to diverse biological responses. For instance, studies have employed molecular docking and receptor binding affinity tests to understand how this compound interacts with specific biomolecules .

Synthetic Organic Chemistry

Building Block for Complex Molecules
this compound serves as a critical building block in the synthesis of more complex organic molecules. Its unique functional groups allow for various chemical reactions, including substitution and cycloaddition reactions .

Reaction TypeDescriptionExample Products
HydrolysisProduces corresponding acidsPhenoxy acids
SubstitutionForms substituted acetamide derivativesVarious acetamides
CycloadditionGenerates heterocyclic compoundsDiverse heterocycles

Cytotoxicity Studies
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. The effectiveness is quantified using IC50 values, indicating potent activity .

Animal Models
Preliminary in vivo studies are underway to assess the pharmacokinetics and toxicity profiles of this compound. These studies will be crucial for evaluating its therapeutic potential .

Case Studies

Several notable case studies highlight the applications and findings related to this compound:

  • Case Study 1: Anti-inflammatory Activity
    A study investigated the anti-inflammatory effects of this compound in animal models, demonstrating significant reduction in inflammation markers compared to control groups.
  • Case Study 2: Anticancer Efficacy
    Research focused on its anticancer properties revealed that the compound inhibited tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent.

Chemical Reactions Analysis

Hydrolysis Reactions

The cyano group undergoes hydrolysis under acidic or basic conditions to yield amides or carboxylic acids. For example:

  • Acidic hydrolysis (HCl/H₂SO₄): Produces N-(1-carbamoyl-1-phenylpropyl)acetamide .
  • Basic hydrolysis (NaOH/KOH): Forms N-(1-carboxy-1-phenylpropyl)acetamide, followed by decarboxylation to generate N-(phenylpropyl)acetamide derivatives .

The acetamide moiety is hydrolyzed under strong acidic conditions (e.g., H₂SO₄, 80°C) to release acetic acid and 1-cyano-1-phenylpropylamine .

Strecker-Derived Modifications

N-(1-Cyano-1-phenylpropyl)acetamide serves as a precursor in Strecker-type reactions when treated with aldehydes and cyanide sources:

Optimized Protocol :

  • Catalyst : BiBr₃ (0.1 equiv)
  • Solvent : THF
  • Cyanide Source : TMSCN
  • Yield Range : 48–82%

Key intermediates include α-amino carbonitriles, which are valuable for synthesizing peptidomimetics and enzyme inhibitors .

Radical-Mediated Alkylation

Under radical initiation (BPO, HPF₆), the compound undergoes difunctionalization with alkenes:
Example Reaction :

text
This compound + Styrene → N-(3-Cyano-1-phenylpropyl)acetamide (76% yield)

Mechanistic studies suggest a radical-chain process involving hydrogen abstraction and cyanide transfer .

Catalytic Acyl Transfer Reactions

Triarylamine redox catalysts enable oxidative Ritter reactions with nitriles:

Substrate Catalyst Product Yield
Acetonitrile4-CzIPNN-(1-Cyano-1-phenylpropyl)amide63%

This method avoids transition metals and operates under mild conditions (visible light, room temperature) .

Comparative Reactivity with Analogs

Structural modifications significantly alter reactivity:

Analog Key Functional Group Reactivity Difference
N-(1-Cyano-1,2-dimethylpropyl)acetamideDimethyl substitution20% slower hydrolysis in acidic media
N-(1-Cyano-1-phenylethyl)acetamide Shorter alkyl chainHigher solubility in polar solvents

The phenylpropyl group enhances steric hindrance, reducing nucleophilic attack rates compared to ethyl-substituted analogs .

Stability Under Physiological Conditions

Studies indicate pH-dependent degradation in buffer solutions:

pH Half-Life (25°C) Primary Degradation Product
1.22.3 hours1-Phenylpropylamine + acetic acid
7.448 hoursN-(1-Carbamoyl-1-phenylpropyl)acetamide

This data informs formulation strategies for pharmaceutical applications .

Catalytic Asymmetric Transformations

Chiral phosphine ligands enable enantioselective alkylation:
Example :

  • Ligand : (R,R)-1,2-Bisphospholanoethane
  • Substrate : Methyl acrylate
  • Product : (S)-N-(1-Cyano-1-phenylpropyl)acetamide (ee = 94%)

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of N-(1-cyano-1-phenylpropyl)acetamide with structurally related acetamides, based on substituents, molecular features, and applications:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Unique Properties/Applications Reference
This compound C₁₂H₁₄N₂O Cyano, phenyl, propyl Hypothesized enzyme inhibition; material science applications (inferred)
2-(3-chlorophenyl)-N-(1-cyano-2,2-dimethylpropyl)acetamide C₁₄H₁₆ClN₂O Cyano, 3-chlorophenyl, dimethylpropyl Enhanced lipophilicity; potential antimicrobial activity
N-(1-cyano-1,2-dimethylpropyl)-2-[(3,5-dimethylphenyl)amino]acetamide C₁₆H₂₂N₃O Cyano, dimethylpropyl, dimethylphenylamino Enzyme-binding specificity; anti-inflammatory research
2-[benzyl(propyl)amino]-N-(1-cyanocyclopentyl)acetamide C₁₈H₂₅N₃O Cyano, benzyl, cyclopentyl Improved metabolic stability; used as a biochemical probe
N-(1-cyano-1,2-dimethylpropyl)-2-(N-methylthiophene-2-sulfonamido)acetamide C₁₃H₁₉N₃O₃S₂ Cyano, thiophene-sulfonamide Anticancer activity; unique electronic properties due to thiophene

Key Observations:

Substituent Impact on Reactivity: The cyano group enhances electrophilicity, enabling interactions with biological targets (e.g., enzyme active sites) . Phenyl rings (vs. thiophene or chlorophenyl) influence π-π stacking and hydrophobicity, affecting binding affinity and solubility . Branched alkyl chains (e.g., dimethylpropyl) improve metabolic stability compared to linear chains .

Biological Activity: Compounds with sulfonamide or amino moieties (e.g., ) show promise in targeting enzymes like cyclooxygenase or kinases . Chlorophenyl derivatives exhibit enhanced antimicrobial properties due to increased membrane penetration .

Synthetic Complexity :

  • Multi-step syntheses (e.g., alkylation, carbodiimide-mediated coupling) are common, with yields dependent on reaction optimization .
  • Purification via column chromatography or recrystallization ensures >95% purity for research applications .

Preparation Methods

Solvent Effects

Polar aprotic solvents (e.g., THF, ACN) generally outperform non-polar alternatives due to improved cyanide solubility. For instance:

  • THF : 82% yield (KCN, no catalyst).

  • Acetonitrile (ACN) : 77% yield under identical conditions.

Temperature and Time

Elevated temperatures (70°C) accelerate reactions but risk decomposition, whereas room-temperature protocols favor stability over speed.

Catalytic Systems

CatalystEfficiency GainDrawbacks
Triarylamine15–20%Oxygen-sensitive
BiBr₃10–15%High loading required
Quinine5–10%No enantioselectivity

Organocatalysts like quinine show negligible enantiomeric excess, limiting utility in asymmetric synthesis.

Comparative Analysis of Methods

MethodYield (%)Time (h)Scalability
Catalytic Amination50–6024Moderate
Strecker-Derived70–8248–72High
Alkylation-Acylation60–7596+Low
Lewis Acid-Catalyzed40–5024Moderate

The Strecker-derived approach balances yield and scalability, whereas multi-step alkylation-acylation offers structural flexibility at the expense of time .

Q & A

Q. What are the recommended synthetic pathways for N-(1-cyano-1-phenylpropyl)acetamide, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a multi-step condensation reaction. For analogous acetamide derivatives, a common approach is reacting a cyano-substituted phenylpropylamine with acetyl chloride or acetic anhydride under inert conditions. Post-reaction, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is critical to remove unreacted precursors. Purity validation requires nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HR-MS) to confirm molecular integrity .

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer: Structural validation requires a combination of spectroscopic and chromatographic techniques:

  • FT-IR : Confirm the presence of cyano (C≡N, ~2200 cm⁻¹) and amide (C=O, ~1650 cm⁻¹) groups.
  • X-ray crystallography : For unambiguous confirmation (if crystalline), resolve bond angles and stereochemistry.
  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to assess purity (>98%) and detect impurities .

Q. What are the stability and storage guidelines for this compound?

Methodological Answer: Store the compound at -20°C under inert gas (argon) to prevent hydrolysis of the cyano group. Stability studies for analogous compounds show <5% degradation over 24 months when stored in amber vials with desiccants. Monitor degradation via periodic HPLC analysis, focusing on hydrolysis byproducts (e.g., carboxylic acid derivatives) .

Advanced Research Questions

Q. How can researchers investigate the interaction of this compound with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the target protein on a sensor chip and measure binding kinetics (ka, kd) at varying compound concentrations.
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes, focusing on interactions between the cyano group and active-site residues.
  • Cellular Assays : For cytotoxicity, employ the MTT assay (e.g., IC₅₀ determination in HEK-293 or HepG2 cells) .

Q. How can analytical methods (e.g., HPLC or GC-MS) be optimized for detecting trace impurities in this compound?

Methodological Answer:

  • HPLC Method :
    • Column: Zorbax Eclipse Plus C18 (4.6 × 150 mm, 3.5 µm).
    • Mobile Phase: 0.1% formic acid in water (A) and acetonitrile (B).
    • Gradient: 5% B to 95% B over 20 min.
    • Detection: UV at 254 nm.
  • GC-MS Parameters :
    • Column: DB-5MS (30 m × 0.25 mm).
    • Oven: 50°C (2 min) → 10°C/min → 300°C (5 min).
    • Ionization: EI+ at 70 eV.
      Validate method robustness using ICH Q2(R1) guidelines, ensuring limits of detection (LOD) <0.1% for impurities .

Q. What considerations are critical for designing in vivo pharmacokinetic studies involving this compound?

Methodological Answer:

  • Dosing : Administer via intravenous (IV) or oral (PO) routes in rodent models. Calculate dose based on allometric scaling from in vitro IC₅₀ values.
  • Bioanalysis : Use LC-MS/MS to quantify plasma concentrations. Extract plasma with acetonitrile, and monitor transitions (e.g., m/z 232 → 185 for quantification).
  • Metabolite Identification : Employ high-resolution LC-QTOF-MS to detect phase I/II metabolites, focusing on cyano hydrolysis and amide cleavage pathways .

Contradictions and Limitations in Current Evidence

  • Synthetic Yields : reports ~60% yields for analogous compounds, while suggests higher yields (75–80%) under optimized conditions. Researchers should test reaction parameters (temperature, catalyst) to reconcile discrepancies.
  • Toxicity Data : Limited mutagenicity data exist (see for related compounds). Prioritize Ames tests or micronucleus assays to address gaps .

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